Technical Whitepaper: Physicochemical Profiling of 2-(Isopropylthio)aniline
Technical Whitepaper: Physicochemical Profiling of 2-(Isopropylthio)aniline
Topic: Physicochemical properties of 2-(Isopropylthio)aniline Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals
CAS: 6397-33-7 | Formula: C₉H₁₃NS
Executive Summary
2-(Isopropylthio)aniline (also known as 2-(1-methylethylthio)aniline) is a specialized aniline derivative characterized by the presence of a bulky, lipophilic isopropylthio group at the ortho position. This structural motif imparts unique electronic and steric properties, distinguishing it from simple alkyl anilines. It serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals, agrochemicals (specifically herbicides), and functional dyes.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and handling protocols.[1] It addresses the specific challenges associated with the thioether moiety—primarily its susceptibility to oxidation—and offers self-validating protocols for quality assurance.
Chemical Identity & Structural Analysis[2][3][4]
The compound features an aniline core substituted at the 2-position with an isopropylthio group.[2][3][4][5] The sulfur atom acts as a bridge, introducing both electronic donation (via resonance) and withdrawal (via induction), while the isopropyl group adds significant steric bulk and lipophilicity.
| Parameter | Specification |
| IUPAC Name | 2-(Propan-2-ylsulfanyl)aniline |
| Common Synonyms | 2-(Isopropylthio)aniline; 2-Amino-isopropylphenylsulfide |
| CAS Registry Number | 6397-33-7 |
| Molecular Formula | C₉H₁₃NS |
| Molecular Weight | 167.27 g/mol |
| SMILES | CC(C)SC1=CC=CC=C1N |
| InChI Key | BZPPEJDGWPFYAL-UHFFFAOYSA-N |
Physicochemical Specifications
The following data aggregates experimental values and high-confidence predictive models essential for process development.
Table 1: Core Physicochemical Parameters[13]
| Property | Value / Range | Methodology/Notes |
| Physical State | Liquid (at RT) | Viscous, typically yellow to brown due to trace oxidation. |
| Boiling Point | ~261°C (at 760 mmHg) | High boiling point attributed to molecular weight and polarity. |
| Density | 1.063 g/mL | Denser than water; phase separation occurs in aqueous workups. |
| LogP (Octanol/Water) | 2.8 – 3.1 (Predicted) | Significantly more lipophilic than aniline (LogP 0.9) due to the S-isopropyl group. |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (Predicted) | Lower than aniline (4.6) due to the ortho-effect and steric inhibition of resonance. |
| Solubility | DMSO, Methanol, DCM | High organic solubility; sparingly soluble in water. |
| Refractive Index | ~1.58 | Indicative of high aromatic electron density. |
Expert Insight: The Ortho-Thio Effect
The ortho-isopropylthio group exerts a "field effect" that suppresses the basicity of the primary amine. Unlike para-substituents, the bulky isopropyl group sterically hinders the solvation of the ammonium cation and forces the amino group out of planarity with the benzene ring, reducing resonance stabilization. This makes 2-(Isopropylthio)aniline a weaker nucleophile than unsubstituted aniline, necessitating stronger electrophiles or catalysts in downstream coupling reactions.
Synthesis Logic & Impurity Profile
Understanding the synthesis is crucial for identifying impurities. The most robust route involves the S-alkylation of 2-aminothiophenol.
Synthesis Pathway Diagram[1]
Figure 1: Synthetic pathway highlighting the critical S-alkylation step and potential oxidation/N-alkylation side reactions.
Impurity Management
-
Disulfides (Impurity A): Thioethers and thiols are prone to oxidative coupling. The presence of the disulfide dimer is the most common quality issue. Control: Perform reactions under N₂/Ar atmosphere.
-
N-Alkylated Species (Impurity B): The amine can compete with the sulfur nucleophile, although sulfur is softer and more nucleophilic. Control: Control pH and stoichiometry to favor S-alkylation.
Spectroscopic Characterization
To validate identity, the following spectral signatures should be confirmed.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.25 (d, 6H): Isopropyl methyls (–CH(CH ₃)₂).
-
δ 3.20 (sept, 1H): Isopropyl methine (–CH (CH₃)₂).
-
δ 4.20 (br s, 2H): Amine protons (–NH ₂). Note: Chemical shift varies with concentration.
-
δ 6.6 – 7.4 (m, 4H): Aromatic ring protons. Look for the specific splitting pattern of 1,2-disubstitution.
-
-
MS (ESI+):
-
[M+H]⁺: 168.1 m/z.
-
Fragmentation: Loss of isopropyl group (M-43) is a common fragment.
-
Experimental Protocols
Protocol 1: Determination of pKa via Potentiometric Titration
Objective: To empirically determine the dissociation constant of the conjugate acid, validating the electronic influence of the thioether.
Reagents:
-
0.01 M HCl standard solution.
-
0.01 M NaOH standard solution.
-
Ionic strength adjuster (0.1 M KCl).
-
Degassed water (CO₂-free).
Workflow:
-
Dissolution: Dissolve 50 mg of 2-(Isopropylthio)aniline in 10 mL of methanol/water (1:1 v/v) to ensure solubility.
-
Acidification: Add 5.0 mL of 0.01 M HCl to protonate the amine fully.
-
Titration: Titrate with 0.01 M NaOH using an automated potentiometric titrator. Record pH vs. Volume.
-
Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.
-
Correction: Account for the dielectric constant of the methanol/water mixture when reporting the final pKa.
-
Protocol 2: HPLC Purity Analysis (Self-Validating)
Objective: Quantify purity and detect the oxidative disulfide impurity.
System Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (general).
Validation Logic:
-
Retention Time Shift: The target amine will elute earlier than the non-polar disulfide impurity.
-
Peak Purity Check: Use a Diode Array Detector (DAD) to scan the UV spectrum across the peak width. If the spectrum changes from the leading to the trailing edge, co-elution is present.
Handling, Stability, & Safety
Stability Profile
The thioether linkage is generally stable to hydrolysis but sensitive to oxidation.
-
Oxidation Risk: Exposure to air can oxidize the sulfur to a sulfoxide (S=O) or sulfone (O=S=O), or couple thiols (if unreacted starting material remains) to disulfides.
-
Light Sensitivity: Anilines are prone to photo-oxidation, turning dark brown/black over time.
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Refrigerate (2–8°C).
-
Container: Amber glass vials to prevent photolysis.
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
-
Sigma-Aldrich. 2-(Isopropylthio)aniline Product Specification & Safety Data Sheet. (Accessed 2026). Link
-
PubChem. Compound Summary: 2-(Isopropylthio)aniline (CID 13852720).[8] National Library of Medicine. Link
-
MySkinRecipes. Chemical Specifications: 2-(Isopropylthio)aniline.[8][2][4][9]Link
-
BenchChem. Synthesis Guide for Substituted Anilines. (General reference for aniline alkylation protocols). Link
-
Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (Theoretical grounding for physicochemical predictions). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy N-Isopropyl-2-(isopropylthio)aniline | 1823331-67-4 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. 2-(Isopropylthio)aniline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Nitro-5-(propylthio)aniline | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]
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